Palladium;trimethylphosphane
Description
Significance of Homogeneous Palladium Catalysis in Organic Synthesis
Homogeneous palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. thieme-connect.comresearchgate.net Its significance is highlighted by the Nobel Prize in Chemistry in 2010, awarded for pioneering work in palladium-catalyzed cross-coupling reactions. rsc.org These reactions, which form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, are indispensable in the production of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgheraeus-precious-metals.comethz.ch The versatility of palladium catalysts allows for a wide array of transformations, including fundamental reactions like the Suzuki-Miyaura, Heck, and Stille couplings. heraeus-precious-metals.comnih.gov A key challenge in homogeneous catalysis is the stability of the catalyst, as palladium can aggregate into inactive palladium black, reducing catalytic activity. nih.gov
Fundamental Role of Ancillary Ligands in Catalytic Performance and Selectivity
Ancillary ligands are crucial components of homogeneous catalytic systems, binding to the metal center and profoundly influencing its reactivity, stability, and selectivity. acs.orgnih.govnih.gov The coordination of a ligand modifies the electronic and steric environment of the palladium atom, which in turn affects the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. rsc.orgnih.gov Ligands can enhance catalyst solubility, extend its lifetime, and control chemo-, regio-, and stereoselectivity. acs.orgnih.gov The introduction of ancillary ligands marked a significant advancement in the field, expanding the scope of reactions and improving catalyst performance under milder conditions. acs.orgnih.gov
Overview of Tertiary Phosphine (B1218219) Ligands in Palladium Systems
Tertiary phosphines are among the most common and versatile ancillary ligands in palladium catalysis. mdpi.comacs.org Their electronic and steric properties can be systematically tuned by modifying the substituents on the phosphorus atom. mdpi.comorganic-chemistry.org Electron-rich, bulky trialkylphosphines, for instance, have been shown to generate highly active and versatile catalysts for a variety of cross-coupling reactions, even with challenging substrates like aryl chlorides. nih.govnih.gov The steric bulk of these ligands is thought to facilitate the crucial reductive elimination step and promote the formation of the catalytically active monoligated palladium(0) species. nih.gov Ligands based on phospha-adamantane frameworks are another class of tertiary phosphines that have demonstrated high efficacy in Suzuki cross-coupling reactions. organic-chemistry.orgnih.gov
Specific Research Focus on Trimethylphosphine (B1194731) (PMe3) as a Ligand in Palladium Complexes
Trimethylphosphine (PMe₃) is a fundamental tertiary phosphine ligand in coordination chemistry. wikipedia.org It is a strong σ-donating ligand with a relatively small size, which allows for the formation of complexes with various coordination numbers. wikipedia.orgrsc.org As a highly basic and compact phosphine, multiple PMe₃ units can bind to a single metal center. wikipedia.org The specific electronic and steric properties of PMe₃ make palladium-trimethylphosphine complexes a subject of focused research to understand fundamental catalytic processes and to develop new synthetic methodologies. nih.govnih.govrsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
143470-19-3 |
|---|---|
Molecular Formula |
C3H9PPd |
Molecular Weight |
182.50 g/mol |
IUPAC Name |
palladium;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3; |
InChI Key |
WOBNFYCMHDYHMT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.[Pd] |
Origin of Product |
United States |
Synthesis and Precursor Chemistry of Trimethylphosphine Palladium Complexes
Direct Synthesis Methods for Defined Complexes
Direct synthesis routes allow for the isolation and characterization of specific palladium-trimethylphosphine complexes, providing precise control over the metal's coordination environment.
Synthesis of Neutral Monoorganobis(trimethylphosphine)palladium(II) Halide Complexes
Neutral monoorganobis(trimethylphosphine)palladium(II) halide complexes, with the general formula trans-[PdR(X)(PMe₃)₂] (where R is an organic group and X is a halide), are fundamental building blocks in palladium chemistry. A common synthetic approach involves the oxidative addition of organic halides to a palladium(0) precursor, such as tetrakis(triphenylphosphine)palladium(0), followed by ligand exchange with trimethylphosphine (B1194731). nih.gov Alternatively, these complexes can be prepared through the reaction of a suitable organopalladium(II) precursor with trimethylphosphine. For instance, mononuclear palladium(II) complexes of the type (C₆H₄X-4)PdXʹ(PR₃)₂ have been synthesized by the oxidative addition of 1,4-dihalogenated benzene (B151609) to Pd(PR₃)₄, where R can be a methyl group. figshare.com
A notable characteristic of these complexes is their preference for a trans configuration, a tendency that contrasts with complexes bearing phosphite (B83602) ligands, which can form either cis or trans isomers depending on the specific phosphite used. oup.com The treatment of neutral monoorganobis(trimethylphosphine)palladium(II) halide complexes with an equimolar amount of a silver salt, such as AgBF₄, typically leads to the formation of cationic monoorganobis(trimethylphosphine)palladium(II) complexes. researchgate.netresearchgate.net
Table 1: Examples of Synthesized Neutral Monoorganobis(trimethylphosphine)palladium(II) Halide Complexes
| Complex | Synthesis Method | Reference |
| trans-[PdR(X)(PMe₃)₂] | Oxidative addition followed by ligand exchange | researchgate.netresearchgate.net |
| (C₆H₄X-4)PdXʹ(PMe₃)₂ | Oxidative addition of 1,4-dihalogenated benzene to Pd(PMe₃)₄ | figshare.com |
Preparation of Dinuclear and Tetranuclear Palladium(II) Complexes with Bridging Trimethylphosphine Ligands
The synthesis of multinuclear palladium complexes with bridging trimethylphosphine or other ligands reveals the structural versatility of these compounds. A novel route to phosphide-bridged dinuclear Pd(II) complexes, [PdCl(μ-PR'₂)(PMe₃)]₂ (where R' = ⁱPr, Cy), involves the oxidative addition of R'₂PCl to Pd(PMe₃)₂. acs.orgnih.gov This reaction can, however, be sensitive to the steric bulk of the phosphine (B1218219) chloride, as the use of (o-tolyl)₂PCl leads to a mononuclear complex instead. acs.orgnih.gov
Dinuclear palladium(II) complexes with bridging halides, such as [PdMe(μ-Cl)(PMe₃)]₂, can also be synthesized and serve as precursors for other complexes. researchgate.net Furthermore, dinuclear and even tetranuclear palladium(II) complexes with bridging azide (B81097) ligands have been prepared by reacting chloride-bridged dinuclear precursors with sodium azide. acs.orgnih.gov For instance, the reaction of [PdCl(μ-Cl)(PR₃)]₂ with NaN₃ can yield [Pd(N₃)(μ-N₃)(PEt₃)]₂ or the unprecedented azide-bridged tetranuclear complex [Pd(N₃)(μ-N₃)(PPhMe₂)]₄. acs.orgnih.gov The formation of dinuclear versus tetranuclear structures can be influenced by the nature of the phosphine ligand. acs.orgnih.gov
The electrochemical oxidation of palladium in the presence of thiosemicarbazone ligands has also been shown to produce tetranuclear palladacycles with a central Pd₄S₄ core. mdpi.com Additionally, a silylyne-bridged tetranuclear palladium cluster has been synthesized through the reaction of an iminophosphonamido-silylene with [PdMe₂(tmeda)]. rsc.org
Table 2: Examples of Dinuclear and Tetranuclear Palladium(II) Complexes
| Complex | Synthesis Method | Key Feature | Reference |
| [PdCl(μ-PR'₂)(PMe₃)]₂ | Oxidative addition of R'₂PCl to Pd(PMe₃)₂ | Phosphide-bridged dinuclear complex | acs.orgnih.gov |
| [PdMe(μ-Cl)(PMe₃)]₂ | Not specified | Chloride-bridged dinuclear complex | researchgate.net |
| [Pd(N₃)(μ-N₃)(PEt₃)]₂ | Reaction of [PdCl(μ-Cl)(PEt₃)]₂ with NaN₃ | Azide-bridged dinuclear complex | acs.orgnih.gov |
| [Pd(N₃)(μ-N₃)(PPhMe₂)]₄ | Reaction of [PdCl(μ-Cl)(PPhMe₂)]₂ with NaN₃ | Azide-bridged tetranuclear complex | acs.orgnih.gov |
| Tetranuclear Palladacycle | Electrochemical oxidation with thiosemicarbazone ligands | Central Pd₄S₄ core | mdpi.com |
| Silylyne-bridged Tetranuclear Cluster | Reaction of iminophosphonamido-silylene with [PdMe₂(tmeda)] | Contains palladium in different oxidation states | rsc.org |
Routes Involving Silver Salts and Other Exchange Reagents for Complex Formation
Silver salts are frequently employed as halide abstraction agents in the synthesis of cationic palladium complexes. The treatment of neutral monoorganobis(trimethylphosphine)palladium(II) halide complexes, trans-[PdR(X)(L)₂] (where L = PMe₃), with an equimolar amount of a silver salt like AgBF₄ results in the removal of the halide ligand and the formation of a cationic complex, trans-[PdR(s)L₂]BF₄, where 's' represents a solvent molecule occupying the vacant coordination site. researchgate.netresearchgate.net This method has been utilized to generate cationic complexes for studying the mechanisms of catalytic reactions. researchgate.net
The addition of a silver salt can also be used to remove a phosphine ligand. For instance, treating trans-[PdR(X)(L)₂] with an excess of a silver salt can lead to the formation of a cationic mono-phosphine complex. researchgate.net This cationic mono-phosphine complex can also be prepared by reacting a silver salt with the dinuclear chloro-bridged complex, [PdMe(μ-Cl)(PMe₃)]₂. researchgate.net
Other exchange reagents are also utilized. For example, azide-bridged dinuclear and tetranuclear Pd(II) complexes are synthesized by reacting chloride-bridged dinuclear Pd(II) complexes with sodium azide. acs.orgnih.gov The preparation of trimethylphosphine-silver nitrate (B79036) has been reported and demonstrated for the synthesis of trimethylphosphine complexes of palladium. rsc.orgrsc.org
Synthesis of Palladium Allenylidene Complexes Stabilized by Trimethylphosphine Ligands
Palladium allenylidene complexes, which feature a Pd=C=C=C cumulene fragment, have been synthesized and stabilized by phosphine ligands, including trimethylphosphine. One synthetic route involves the alkylation of palladium alkynyl complexes. d-nb.info For example, the oxidative addition of a bromoalkyne to a palladium(0) precursor, followed by ligand exchange with a more nucleophilic phosphine like triisopropylphosphine, yields a trans-alkynylbromopalladium complex. d-nb.info Subsequent alkylation of this complex with an agent like methyl triflate (MeOTf) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) ([Me₃O]BF₄) leads to the formation of a cationic palladium allenylidene complex. d-nb.info
Dicationic bis(allenylidene)palladium complexes can also be synthesized through a similar alkylation strategy starting from suitable bis(alkynyl) complexes. d-nb.info The synthesis of these complexes often results in a trans orientation of the phosphine ligands. d-nb.info
Table 3: Synthesis of Palladium Allenylidene Complexes
| Starting Material | Reagents | Product | Reference |
| trans-[Br(PPh₃)₂Pd-C≡CC(O)NR₂] | 1. P(iPr)₃ 2. MeOTf or [Me₃O]BF₄ | trans-[Br(P(iPr)₃)₂Pd=C=C=C(OMe)NR₂]⁺X⁻ | d-nb.info |
| Bis(alkynyl)palladium complex | Alkylating agent | Dicationic bis(allenylidene)palladium complex | d-nb.info |
In Situ Generation of Active Catalytic Species
In many catalytic applications, the active palladium(0) species is not a pre-synthesized, isolated complex but is instead generated in situ from a stable palladium(II) precursor in the presence of a suitable ligand and often a reducing agent.
Reduction of Palladium(II) Precursors (e.g., Pd(OAc)₂, PdCl₂) in the Presence of Trimethylphosphine
The in situ reduction of palladium(II) salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) is a widely used method for generating active Pd(0) catalysts for cross-coupling reactions. rsc.orgrsc.org The reduction process can be influenced by the choice of palladium precursor, ligand, solvent, and the presence of a base. rsc.orgrsc.org
Studies have shown that the reduction of Pd(OAc)₂ is generally faster than that of PdCl₂. rsc.orgrsc.org In the presence of phosphine ligands, the reduction of Pd(II) to Pd(0) can occur at the expense of the phosphine ligand, which is oxidized. caltech.eduuwindsor.ca For example, with triphenylphosphine (B44618), Pd(OAc)₂ is reduced to a palladium(0) species, with one acetate ion potentially remaining ligated to form an anionic complex. uwindsor.ca The protons generated during this process can also influence the reactivity of the resulting catalyst. uwindsor.ca
The presence of a base can significantly accelerate the reduction of Pd(OAc)₂. rsc.orgrsc.org In some cases, the reduction can be achieved at room temperature in the presence of a base. rsc.orgrsc.org The choice of base and solvent can be critical for controlling the reduction and avoiding unwanted side reactions. rsc.orgrsc.org The use of co-solvents like N-hydroxyethyl pyrrolidone (HEP) can also facilitate the reduction of Pd(II) via oxidation of the alcohol moiety. rsc.orgrsc.org
In some systems, the reduction of Pd(II) precursors in the presence of phosphines can lead to the formation of palladium nanoparticles, which can be the active catalytic species. nih.govdiva-portal.org The stability and catalytic activity of these nanoparticles can be enhanced by supporting them on materials like reduced graphene oxide. nih.gov
Table 4: Factors Influencing In Situ Reduction of Pd(II) Precursors
| Factor | Influence on Reduction | Reference |
| Palladium Precursor | Pd(OAc)₂ reduces faster than PdCl₂. | rsc.orgrsc.org |
| Ligand | Phosphines can act as reducing agents, becoming oxidized in the process. | caltech.eduuwindsor.ca |
| Base | Accelerates the reduction of Pd(OAc)₂. | rsc.orgrsc.org |
| Solvent/Co-solvent | Can influence the reduction pathway and efficiency. | rsc.orgrsc.org |
| Additives | Protons generated can affect catalyst reactivity. | uwindsor.ca |
Strategies for Controlled Pre-catalyst Reduction and Activation in Catalytic Cycles
The activation of palladium(II) precatalysts to the catalytically active palladium(0) species is a critical and often rate-determining step in a vast number of cross-coupling reactions. The controlled, in-situ generation of the active catalyst, typically a coordinatively unsaturated L_n_Pd(0) complex (where L is a ligand like trimethylphosphine), is paramount for achieving high catalytic efficiency. The reduction pathway and the nature of the resulting active species are profoundly influenced by the choice of ligands, solvents, bases, and other additives. acs.orgresearchgate.netacs.orgnih.gov Understanding and controlling these factors allow for the optimization of catalytic cycles, minimizing side reactions and catalyst decomposition.
A primary pathway for the generation of Pd(0) from a stable Pd(II) precatalyst, such as a trans-[Pd(PMe₃)₂(R)(X)] complex (where R is an organic group and X is a halide), involves reductive elimination. umb.edu This process can be intricate, often proceeding through various mechanistic routes, including direct elimination from a four-coordinate square-planar complex or via a dissociative mechanism that forms a more reactive three-coordinate intermediate. umb.eduacs.org
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these activation pathways for palladium trimethylphosphine complexes. These studies analyze the energetics of key steps, such as reductive elimination, and reveal how different factors can be manipulated to control the formation of the active catalyst.
Research Findings on Reductive Elimination Pathways
DFT calculations have been employed to investigate the C-C reductive elimination from model cis-[PdR₂(PMe₃)₂] complexes. This process is a key step in the formation of the desired C-C bond in a product and the regeneration of the active Pd(0) catalyst. The studies reveal that the activation energy for this step can be finely tuned by the introduction of an additional, often labile, ligand (L) into the coordination sphere, forming intermediates of the type cis-[PdR₂(PMe₃)L]. acs.orgcsic.esresearchgate.net
The nature of this ancillary ligand L dramatically influences the mechanism and the energy barrier for reductive elimination. The mechanism can shift from a direct pathway to a lower-energy dissociative pathway, where one of the phosphine ligands is lost before the bond-forming step. acs.org Furthermore, specific additives, particularly electron-deficient olefins, can coordinate to the palladium center and significantly lower the activation energy for reductive elimination, providing a powerful strategy for controlled catalyst activation. acs.orgresearchgate.net
The following data table, derived from DFT calculations, illustrates the effect of different ancillary ligands (L) on the activation energy (ΔG‡) for the reductive elimination of ethane (B1197151) from a model methylpalladium complex, cis-[Pd(Me)₂(PMe₃)L]. acs.orgcsic.es
Table 1: Calculated Activation Energies for Ethane Reductive Elimination from cis-[Pd(Me)₂(PMe₃)L] Complexes
| Ancillary Ligand (L) | Ligand Type | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Trimethylphosphane | Phosphine | 28.6 |
| Acetonitrile | Solvent | 28.5 |
| None (dissociative) | Empty coordination site | 24.6 |
| Ethylene | Olefin | 27.6 |
| Maleic Anhydride | Electron-poor Olefin | 18.2 |
| p-Benzoquinone | Electron-poor Olefin | 16.5 |
Data sourced from computational DFT studies. acs.orgcsic.es
The data clearly demonstrate that the direct reductive elimination from the bis(trimethylphosphine) complex (L = PMe₃) has a high activation barrier of 28.6 kcal/mol. A dissociative mechanism, involving the loss of a trimethylphosphine ligand to form a three-coordinate intermediate, offers a more favorable pathway with a lower activation energy of 24.6 kcal/mol. acs.orgcsic.es This highlights that creating vacant coordination sites is a key strategy for promoting catalyst activation.
Coordination Chemistry and Electronic/steric Influences of Trimethylphosphine
Ligand Effects on Palladium Oxidation States and Geometries in Coordination Compounds
The trimethylphosphine (B1194731) ligand is instrumental in stabilizing various oxidation states of palladium, most commonly Pd(0), Pd(II), and Pd(IV), each associated with preferred coordination geometries.
Palladium(0): In its zero-oxidation state, palladium has a d¹⁰ electronic configuration. With trimethylphosphine, it often forms complexes like Pd(PMe₃)₂, Pd(PMe₃)₃, and Pd(PMe₃)₄. publish.csiro.auresearchgate.net The geometry of these complexes is dictated by the number of ligands; for instance, [Pd(PMe₃)₄] exhibits a tetrahedral geometry. These low-coordinate complexes are electron-rich and serve as important precursors in catalytic cycles, particularly in cross-coupling reactions. researchgate.netethz.ch
Palladium(II): This is the most common oxidation state for palladium, featuring a d⁸ electronic configuration. uef.fi Palladium(II) complexes with trimethylphosphine, such as trans-[PdCl₂(PMe₃)₂], typically adopt a square planar geometry. uef.finih.gov This geometry is characteristic for d⁸ metal complexes. nih.govacs.org The strong σ-donating nature of PMe₃ helps to stabilize the Pd(II) center. libretexts.org The oxidative addition of various substrates to Pd(0) species often yields these stable Pd(II) complexes. For example, the oxidative addition of chlorophosphines to Pd(PMe₃)₂ can produce phosphide-bridged dinuclear Pd(II) complexes. acs.org
Palladium(IV): While less common, the +4 oxidation state (d⁶ configuration) can be achieved and stabilized with appropriate ligands. Trimethylphosphine can support the formation of octahedral Pd(IV) complexes, such as in [PdMe₃(bidentate ligand)(PMe₂Ph)]⁺. rsc.org The stability of these higher oxidation state complexes is sensitive to the electronic properties of the phosphine (B1218219) ligands; stability decreases as the phosphine ligand becomes less donating. rsc.orgresearchgate.net These complexes typically form through oxidative addition to a Pd(II) precursor and can undergo reductive elimination to regenerate a Pd(II) species. rsc.org
The coordination environment provided by trimethylphosphine is thus versatile, accommodating the electronic and geometric preferences of palladium in multiple oxidation states, which is fundamental to its broad utility in catalysis.
Stereochemical Aspects of Trimethylphosphine Palladium Complexes
The arrangement of trimethylphosphine ligands around a palladium center gives rise to stereoisomers with distinct structural and chemical properties.
Formation and Identification of Cis/Trans Isomers
For square planar Pd(II) complexes with the general formula [PdX₂(PMe₃)₂] (where X is an anionic ligand like a halide), both cis and trans isomers are possible. rsc.org The formation of a specific isomer can be influenced by reaction conditions and the nature of other ligands. inflibnet.ac.in For instance, the oxidative addition of certain chlorophosphines to Pd(PMe₃)₂ can yield a mixture of trans and cis isomers of the resulting dinuclear palladium(II) complex. nih.gov In one reported case, a solution of [PdCl(μ-PiPr₂)(PMe₃)]₂ was found to be an 84:16 mixture of the trans and cis isomers, respectively. acs.org
The identification and differentiation of these isomers are routinely accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR. nih.govrsc.org
Trans Isomers: In trans-[PdCl₂(PMe₃)₂], the two trimethylphosphine ligands are chemically equivalent, leading to a single resonance in the ³¹P NMR spectrum. rsc.orgoup.com For example, the ³¹P NMR chemical shift for trans-[PdCl₂(PMe₃)₂] is reported as -11.9 ppm. oup.com
Cis Isomers: In the cis configuration, the two PMe₃ ligands are inequivalent, resulting in two distinct signals or a more complex coupling pattern in the ³¹P NMR spectrum. nih.govrsc.org The chemical shift for cis-[PdCl₂(PMe₃)₂] is observed at -1.9 ppm. oup.com The presence of both isomers in solution can be confirmed by observing both sets of signals in the NMR spectrum. nih.govacs.org
| Isomer of [PdCl₂(PMe₃)₂] | ³¹P NMR Chemical Shift (δ, ppm) |
| trans | -11.9 oup.com |
| cis | -1.9 oup.com |
Structural Consequences of Ligand Arrangement
The geometric arrangement of the trimethylphosphine ligands—whether cis or trans—has significant consequences for the molecular structure of the palladium complex, particularly concerning bond lengths and angles. This is often explained by the trans effect, which describes the ability of a ligand to weaken the bond trans to itself. Trimethylphosphine has a strong trans effect. nih.gov
In a trans complex like trans-[Pd(PMe₃)₂PhCl], the two PMe₃ ligands are opposite each other. nih.gov In other complexes, where PMe₃ is trans to a ligand with a weaker trans effect (like chloride), the Pd-P bond trans to the other phosphine is typically longer than a Pd-P bond trans to the chloride. nih.govacs.org For example, in a dinuclear Pd(II) complex, the Pd–P bond lengths were found to be different, reflecting the differing trans effects of the chloride and phosphide (B1233454) moieties opposite to the PMe₃ ligands. acs.org
Electronic and Steric Parameters of Trimethylphosphine Ligands
The behavior of trimethylphosphine in palladium complexes is largely defined by its electronic and steric characteristics, which have been quantified by parameters developed by Tolman.
Impact of Strong σ-Donating Character on Metal Electron Density
Trimethylphosphine is classified as a strong σ-donating ligand. libretexts.org This means it is highly effective at donating its lone pair of electrons to the palladium center, forming a strong metal-ligand σ-bond. libretexts.orgacs.org This property stems from the electron-releasing nature of the methyl groups attached to the phosphorus atom.
The primary consequence of this strong σ-donation is an increase in the electron density on the palladium atom. libretexts.org This enhanced electron density on the metal is crucial for many catalytic processes. For instance, in cross-coupling reactions, an electron-rich palladium center is more readily oxidized from Pd(0) to Pd(II), a key step in the catalytic cycle. nih.gov The electronic effect of phosphine ligands can be indirectly measured by observing the C-O stretching frequencies in mixed-ligand metal carbonyl complexes; stronger σ-donating phosphines lead to lower ν(CO) frequencies due to increased back-bonding from the electron-rich metal to the carbonyl ligand. libretexts.org PMe₃ is considered a highly basic ligand with a pKa of 8.65. wikipedia.org
Influence of Steric Bulk (e.g., Cone Angle) on Coordination Environment and Reactivity
While electronically potent, trimethylphosphine is sterically one of the smallest tertiary phosphine ligands. Its steric bulk is quantified by the Tolman cone angle, which is 118°. wikipedia.org This value represents the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.org
The relatively small cone angle of PMe₃ allows for a higher number of these ligands to coordinate to a single metal center compared to bulkier phosphines. libretexts.orgumb.edu For example, up to five or six PMe₃ ligands can potentially bind to a metal, whereas bulkier ligands like tricyclohexylphosphine (B42057) (PCy₃) typically only allow for the coordination of two. libretexts.orgumb.edu
This steric profile has several important consequences:
Coordination Number: It favors the formation of higher-coordinate complexes. umb.edu
Stability: The compact nature of PMe₃ can lead to highly stable, coordinatively saturated complexes.
Reactivity: While stability can be high, the accessibility of the metal center is less hindered than with bulkier phosphines. This can be advantageous in catalytic reactions where substrate access to the metal is required. However, in some cases, using bulkier ligands is necessary to favor the formation of low-coordinate, highly reactive species by preventing the coordination of additional ligands. umb.edu
The interplay between the strong electron-donating nature and the minimal steric hindrance of trimethylphosphine makes it a versatile and widely used ligand in palladium chemistry. libretexts.orgwikipedia.org
| Parameter | Value | Significance |
| Electronic Parameter (pKa) | 8.65 wikipedia.org | Indicates strong basicity and σ-donor capability, increasing electron density on the metal center. libretexts.org |
| Steric Parameter (Tolman Cone Angle) | 118° wikipedia.org | Represents relatively low steric bulk, allowing for higher coordination numbers and less hindered metal centers. libretexts.orgumb.edu |
Ligand Lability and Dynamic Coordination Number of Palladium Centers
The coordination environment of palladium centers complexed with trimethylphosphine (PMe₃) is not static; rather, it is characterized by significant ligand lability and a dynamic coordination number. The dissociation of PMe₃ ligands is a crucial aspect of the reactivity of these complexes, particularly in catalytic applications. Palladium(0) and Palladium(II) complexes can exist as an equilibrating mixture of species with varying numbers of coordinated phosphine ligands in solution. For instance, Pd(0) can exist in equilibrium between bis-, tris-, and even tetrakis-ligated forms, although lower coordination numbers are generally favored, especially with bulky phosphines. rsc.org
The equilibrium between different coordination states is influenced by several factors, including temperature, solvent, and the concentration of free ligand. For example, in solution, a four-coordinate complex like [PdL₄] can readily lose one or two ligands to form a mixture of the three-coordinate [PdL₃] and the two-coordinate [PdL₂] species. rsc.org This dissociation is entropically favorable. rsc.org The dynamic nature of these complexes is also evident in studies of di-μ-carboxylate palladium(II) dimers, where exchange processes are influenced by the solvent's ability to coordinate to the palladium center, which can stabilize monomeric species. cdnsciencepub.com The lability of the PMe₃ ligand allows for the creation of coordinatively unsaturated, highly reactive palladium centers, which are essential for catalytic processes like oxidative addition. uwindsor.cachemrxiv.org
The coordination number can also be intentionally manipulated. For example, pentacoordination has been observed in some palladium(II) benzylic complexes as a mechanism to relieve steric strain, demonstrating the flexibility of the palladium coordination sphere. uva.es The stability of palladium(IV) complexes also shows a dependence on the nature of the phosphine ligand, with PMe₂Ph-ligated complexes showing greater stability than their PPh₃ counterparts, highlighting the electronic influence of the phosphine on the palladium center. researchgate.net
| Factor | Influence on Coordination Environment | Example/Observation |
|---|---|---|
| Ligand Bulk | Bulky phosphine ligands favor lower coordination numbers to minimize steric hindrance. | Bulky ligands like PtBu₃ more easily form low-coordinate, catalytically active species compared to less bulky ligands. rsc.org |
| Temperature | Higher temperatures can favor ligand dissociation and thus lower coordination numbers due to entropic effects. | The equilibrium between different ligated species, such as [PdL₃] and [PdL₂], is temperature-dependent. rsc.org |
| Solvent | Coordinating solvents can stabilize lower-coordinate species by occupying a vacant coordination site. | In studies of palladium(II) carboxylate dimers, coordinating solvents like acetone (B3395972) can stabilize monomeric species. cdnsciencepub.com |
| Ligand Concentration | An excess of free phosphine ligand in solution can shift the equilibrium towards higher-coordinate, less active palladium complexes. | The dissociation of [Pd(PPh₃)₄] to [Pd(PPh₃)₃] is near quantitative except at low temperatures and in the presence of excess phosphine. rsc.org |
Formation and Reactivity Profiles of Mono- and Bis(trimethylphosphine) Palladium Species
The number of trimethylphosphine ligands coordinated to a palladium center profoundly impacts its stability and reactivity. Both mono- and bis(trimethylphosphine)palladium (B14258005) species are key players in organometallic chemistry and catalysis, each with distinct formation routes and reactivity profiles.
Formation: Bis(trimethylphosphine)palladium(II) complexes are often synthesized as stable precursors. A common starting material is a neutral monoorganobis(trimethylphosphine)palladium(II) halide complex, such as trans-[PdR(X)(PMe₃)₂]. researchgate.netresearchgate.net These bis-phosphine complexes are generally stable and can be readily handled. ontosight.aichemicalbook.com
The formation of the highly reactive mono(trimethylphosphine)palladium species often proceeds from the corresponding bis-phosphine complex. A standard method involves the removal of one PMe₃ ligand. This can be achieved by treating a bis(phosphine) complex with a silver salt, like AgBF₄. researchgate.netresearchgate.net For example, reacting trans-[PdR(X)(PMe₃)₂] with an excess of AgBF₄ yields the cationic mono-phosphine complex, cis-[PdR(PMe₃)(s)₂]⁺ (where 's' is a solvent molecule), by abstracting both the halide (X) and one PMe₃ ligand. researchgate.net The monoligated Pd(0) species, [Pd(PMe₃)], is often proposed as a transient, highly reactive intermediate in catalytic cycles, generated in situ from Pd(0) precursors like [Pd₂(dba)₃] and PMe₃. uwindsor.ca While frequently implicated in catalysis, these 12-electron monoligated Pd(0) species are coordinatively unsaturated and have been historically difficult to isolate and characterize directly due to their high reactivity. chemrxiv.org
Reactivity Profiles: The reactivity of palladium complexes is strongly dependent on the number of coordinated phosphine ligands. Bis(trimethylphosphine)palladium complexes are often considered pre-catalysts or catalyst resting states. For instance, [Pd(PtBu₃)₂] was found to be a very poor catalyst in a specific Suzuki coupling reaction. uwindsor.ca The two bulky phosphine ligands can render the metal center less accessible for substrate coordination and subsequent oxidative addition, which is often the rate-limiting step in cross-coupling reactions. uwindsor.cathermofishersci.in
In stark contrast, mono(trimethylphosphine)palladium species are widely regarded as the catalytically active species in many cross-coupling reactions. uwindsor.caethz.ch The dissociation of a phosphine ligand from a bis-ligated complex to form a monoligated one generates a coordinatively unsaturated and highly reactive 12- or 14-electron [PdL] or [PdL(s)] species. uwindsor.cachemrxiv.org This species can readily undergo oxidative addition with substrates like aryl halides. uwindsor.ca The enhanced reactivity of these monoligated species is a cornerstone of modern catalyst design, particularly for activating less reactive substrates such as aryl chlorides. uwindsor.ca Computational studies have shown that trimethylphosphine binding to [PhPdI] species provides exceptional stabilization, yet the monoligated species retains high reactivity, which is crucial for catalytic turnover. acs.org The generation of the monoligated species [Pd(PtBu₃)] from a mixture of [Pd₂(dba)₃] and [Pd(PtBu₃)₂] led to a dramatic increase in catalytic activity, underscoring the superior reactivity of the mono-phosphine complex. uwindsor.ca
| Characteristic | Mono(trimethylphosphine)palladium Species | Bis(trimethylphosphine)palladium Species |
|---|---|---|
| General Formula | [Pd(PMe₃)] (Pd(0)), [PdR(PMe₃)L₂]⁺ (Pd(II)) | [Pd(PMe₃)₂] (Pd(0)), [PdR(X)(PMe₃)₂] (Pd(II)) |
| Formation | Generated in situ from Pd(0) precursors or by removal of a PMe₃ ligand from a bis-phosphine complex, often using silver salts. uwindsor.caresearchgate.net | Synthesized as stable precursors, often by ligand addition to a palladium salt. wikipedia.org |
| Coordination Number | Low-coordinate (e.g., 12- or 14-electron species), coordinatively unsaturated. uwindsor.cachemrxiv.org | Higher-coordinate, more saturated (e.g., 16-electron species). |
| Catalytic Role | Often the highly active catalytic species, readily undergoes oxidative addition. uwindsor.caethz.ch | Typically a pre-catalyst or catalyst resting state; less reactive. uwindsor.ca |
| Relative Reactivity | High. Essential for activating challenging substrates like aryl chlorides. uwindsor.ca | Low. Can be a "very poor catalyst" without dissociation to the monoligated form. uwindsor.ca |
Reaction Mechanisms and Reactivity Pathways Involving Trimethylphosphine Palladium Complexes
Fundamental Organometallic Elementary Steps in Catalytic Cycles
Oxidative addition is a critical initiation step in many palladium-catalyzed cross-coupling reactions, involving the insertion of the palladium center into a substrate's chemical bond, which leads to an increase in the formal oxidation state of the metal from Pd(0) to Pd(II). The trimethylphosphine (B1194731) ligand significantly influences the dynamics of this process.
The mechanism of oxidative addition can be influenced by the number of trimethylphosphine ligands coordinated to the palladium center. nih.gov Density functional theory (DFT) calculations have shown that for the oxidative addition of chlorobenzene, monoligated Pd(PMe₃) and bisligated Pd(PMe₃)₂ complexes can favor different mechanistic pathways due to differences in their Highest Occupied Molecular Orbital (HOMO) symmetries. nih.gov The 12-electron Pd(PMe₃) species possesses a HOMO with σ-symmetry, favoring a concerted mechanism. nih.gov In contrast, the 14-electron Pd(PMe₃)₂ complex has a HOMO with π-symmetry, which allows for backbonding into the aryl halide substrate, favoring a nucleophilic displacement-type mechanism. nih.gov
Studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0)-PMe₃ complexes have indicated that the bisphosphine pathway, starting from Pd(PMe₃)₂, is essentially barrierless. scispace.com Conversely, the monophosphine pathway, which requires the initial dissociation of a PMe₃ ligand, is hindered by a significant dissociation energy. scispace.com This suggests that for trimethylphosphine, which is a basic and sterically undemanding ligand, the reaction is likely to proceed rapidly via the bisphosphine complex, making it a highly active catalyst in reactions where oxidative addition is the rate-determining step. scispace.com
The reactivity of palladium(0) complexes in oxidative addition is also dependent on the nature of the substrate. For instance, in the reaction with aryl halides, the rate of oxidative addition generally increases in the order Ar-Cl < Ar-Br < Ar-I. scispace.com Furthermore, electron-withdrawing groups on the aryl halide can accelerate the reaction. scispace.com
It is also important to consider the potential for ligand exchange and the formation of different active species in solution. Depending on the reaction conditions and the concentration of the phosphine (B1218219) ligand, equilibria between monoligated, bisligated, and even higher-coordinated palladium species can exist, each with its own reactivity towards oxidative addition. rsc.org
Interactive Data Table: Calculated Energetics for Oxidative Addition Pathways of Chlorobenzene to Pd(PMe₃)n
| Species | Mechanism | Relative Gibbs Free Energy of Activation (ΔΔG‡, kcal/mol) |
|---|---|---|
| Pd(PMe₃) | Concerted (TS7a) | 0.0 |
| Pd(PMe₃) | Concerted (TS7b) | +1.5 |
| Pd(PMe₃) | Nucleophilic Displacement (TS7c) | +2.1 |
| Pd(PMe₃)₂ | Nucleophilic Displacement (TS8b) | 0.0 |
| Pd(PMe₃)₂ | Concerted (TS8a) | +3.4 |
Reductive elimination is the final, product-forming step in many catalytic cycles, where two cis-oriented ligands on the palladium(II) center couple and are eliminated from the coordination sphere, reducing the metal back to its Pd(0) state. The electronic and steric properties of the ancillary ligands, such as trimethylphosphine, are critical in determining the rate and success of this step.
The nature of the ancillary phosphine ligand has a profound impact on the rate of reductive elimination. Generally, more electron-donating phosphines slow down C-C bond-forming reductive elimination. u-tokyo.ac.jp This is because electron-donating ligands increase the electron density on the palladium center, strengthening the Pd-C bonds that need to be broken. For example, the rate of reductive elimination from L₂Pd(R)(R') complexes follows the order PCl₃ > PH₃ > PMe₃, which is inversely related to the σ-donating ability of the phosphine ligands. acs.org
However, the effect of ligands can be complex and pathway-dependent. In some cases, ligand dissociation is a prerequisite for reductive elimination, creating a three-coordinate intermediate. In such scenarios, the addition of excess ligand can inhibit the reaction. ilpi.comumb.edu Conversely, for some systems, the addition of a ligand can induce reductive elimination by promoting the formation of a five-coordinate intermediate that can more easily adopt the necessary geometry for elimination. ilpi.com
Computational studies on platinum complexes, which serve as good models for palladium, have shown that replacing PH₃ with the more strongly basic PMe₃ can favor a direct reductive elimination mechanism over a pathway involving initial phosphine dissociation. acs.org This is attributed to the stronger Pt-PMe₃ bond, which disfavors the dissociative pathway. acs.org
The nature of the groups being eliminated also plays a significant role. The reductive elimination of C-H bonds is generally faster than that of C-C or C-X bonds. u-tokyo.ac.jp DFT studies on the reductive elimination of CH₃Cl from palladium(II) complexes show that this process is significantly more difficult than C-C bond formation, irrespective of whether it proceeds through a direct or dissociative mechanism. acs.org
Interactive Data Table: Effect of Ancillary Ligand on Reductive Elimination Rates
| Ancillary Ligand (PR₃) | Relative Rate of Benzene (B151609) Elimination | Cone Angle (°) |
|---|---|---|
| P(n-Bu)₃ | 2.4 x 10⁻⁴ | 132 |
| PMe₂Bu | 6.6 x 10⁻⁴ | 130 |
Transmetalation is a key step in cross-coupling reactions where an organic group is transferred from an organometallic reagent (like an organoboron, organotin, or organozinc compound) to the palladium(II) center. nih.govwikipedia.org This step follows oxidative addition and precedes reductive elimination. whiterose.ac.uk The trimethylphosphine ligand influences this process through its steric and electronic effects on the palladium complex.
The mechanism of transmetalation can be either "open" (dissociative) or "cyclic" (associative). In the open pathway, a ligand on the palladium complex first dissociates, creating a vacant coordination site for the incoming organometallic reagent. In the cyclic pathway, the organometallic reagent coordinates to the palladium center without prior ligand dissociation, forming a bridged intermediate.
Theoretical studies on the Stille cross-coupling of vinyl bromide and vinyl triflate with trimethylvinylstannane catalyzed by Pd(PMe₃)₂ have shown that the preferred pathway can depend on the substrate. researchgate.net For vinyl bromides, a cyclic mechanism is favored. researchgate.net In contrast, for vinyl triflates, an open pathway is more likely. researchgate.net This involves the substitution of the triflate ligand by another ligand (such as PMe₃ or a solvent molecule) to generate a more electrophilic palladium species that facilitates transmetalation. researchgate.net
The presence of additives can also influence the transmetalation step. For instance, lithium chloride (LiCl) has been shown to favor the oxidative addition step of triflates by forming an anionic palladium species, which can then proceed through the transmetalation pathway. researchgate.net
Palladium(0) complexes can exist in various coordination numbers, such as PdL, PdL₂, PdL₃, and PdL₄ (where L = PMe₃). rsc.org The equilibrium between these species is governed by the steric and electronic properties of the ligand and the solvent. For trimethylphosphine, a relatively small and electron-donating ligand, higher coordination numbers are possible. However, the catalytically active species in many cross-coupling reactions is often a lower-coordinate, 12- or 14-electron complex like Pd(PMe₃) or Pd(PMe₃)₂. rsc.orgnih.gov Therefore, the dissociation of a PMe₃ ligand from a higher-coordinate, resting state complex is often a crucial step to enter the catalytic cycle.
The dissociation energy of trimethylphosphine from Pd(PMe₃)₂ has been calculated to be significant, which can make the formation of the highly reactive monoligated Pd(PMe₃) species energetically demanding. scispace.com This high dissociation energy can favor catalytic pathways that proceed through the bis-ligated species. scispace.comresearchgate.net
The ability of trimethylphosphine ligands to dissociate and re-associate allows the palladium center to access the various coordination geometries and electronic states required for the different elementary steps of a catalytic cycle.
Specific Mechanistic Insights with Trimethylphosphine Ligands
Palladium-trimethylphosphine complexes are effective catalysts for carbonylation reactions, where one or two molecules of carbon monoxide are incorporated into an organic substrate. The mechanism of these reactions, particularly the factors controlling single versus double CO insertion, has been a subject of detailed study.
The catalytic cycle for carbonylation generally involves the oxidative addition of an organic halide to the Pd(0) center, followed by the insertion of CO into the newly formed palladium-carbon bond to create an acyl-palladium intermediate. iupac.org From this intermediate, the reaction can proceed in several ways.
For single carbonylation , the acyl-palladium complex typically reacts with a nucleophile (e.g., an alcohol or amine) to yield a carboxylic acid derivative (ester or amide) and regenerate the Pd(0) catalyst. Studies using trimethylphosphine-palladium complexes in the methoxycarbonylation of benzyl (B1604629) chloride or iodobenzene (B50100) have shown that the product-forming step is the alcoholysis of the acylpalladium complex, rather than the reductive elimination of a methoxycarbonylpalladium intermediate. researchgate.net
For double carbonylation , the acyl-palladium intermediate coordinates another molecule of CO. A subsequent nucleophilic attack on the coordinated CO can form an aroyl-carbamoyl palladium complex, which then undergoes reductive elimination to yield an α-keto amide. iupac.org Alternatively, a second CO molecule can insert into the Pd-acyl bond to form a phenylglyoxyl-palladium species, which then reacts with the nucleophile. iupac.org
The choice between single and double carbonylation is influenced by several factors, including CO pressure, temperature, and the nature of the ligands and nucleophiles. The use of less bulky secondary amines, for example, has been observed to decrease the selectivity for the double carbonylation product in some systems. iupac.org The strong σ-donating and relatively small steric profile of the trimethylphosphine ligand can stabilize the various palladium intermediates involved in both pathways. Cationic mono-phosphine complexes, such as those with a single PMe₃ ligand, have been shown to exhibit greater reactivity towards CO insertion compared to their neutral bis-phosphine counterparts. researchgate.net This is often attributed to the generation of a vacant coordination site on the cationic complex, which facilitates CO coordination and subsequent insertion. researchgate.netcmu.edu
Interactive Data Table: Products of Carbonylation Reactions with Palladium-Trimethylphosphine Systems
| Reactants | Product Type | Key Intermediate |
|---|---|---|
| Aryl Halide, CO, Amine | α-Keto Amide | Aroyl-carbamoyl-palladium complex |
| Aryl Halide, CO, Alcohol | Ester | Acyl-palladium complex |
| Benzyl Chloride, CO, Methanol | Methyl Phenylacetate | Acyl-palladium complex |
Detailed Studies on β-Hydrogen Elimination Processes
β-Hydride elimination is a fundamental step in many palladium-catalyzed reactions, often competing with desired reaction pathways and influencing product distribution. In palladium-trimethylphosphine systems, this process involves the transfer of a hydrogen atom from a carbon atom in the β-position of an alkyl ligand to the palladium center, forming a palladium-hydride and an alkene. The reaction requires a vacant coordination site cis to the alkyl group, and the C-H bond must be able to approach the metal center.
Detailed mechanistic studies have elucidated several key aspects of this process. The elimination is often reversible, with the microscopic reverse being the migratory insertion of an alkene into a Pd-H bond. researchgate.netuwindsor.ca The stability of the resulting metal-hydrido-alkene complex relative to the starting alkyl complex is a crucial factor. Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the process can proceed through an agostic interaction, where the β-hydrogen is drawn toward the palladium atom, lowering the activation energy for the C-H bond cleavage. researchgate.net For η3-allyl palladium compounds, the transformation from an η3- to an η1-allyl ligand precedes the β-hydrogen elimination, which then occurs from the η1-allyl intermediate with a relatively low activation barrier. researchgate.net
The electronic properties and steric bulk of the phosphine ligands significantly influence the rate and feasibility of β-hydrogen elimination. For alkylpalladium complexes, the rate of β-hydrogen elimination can be inversely dependent on the concentration of free phosphine ligand. nih.gov This suggests a mechanism where dissociation of a phosphine ligand from a four-coordinate square planar complex generates a coordinatively unsaturated, three-coordinate T-shaped intermediate, which then undergoes β-hydrogen elimination. nih.govresearchgate.net
Key Factors Influencing β-Hydrogen Elimination:
Coordination Number: The process is favored in coordinatively unsaturated complexes (e.g., three-coordinate) where a vacant site is available. wikipedia.org
Ligand Dissociation: Reversible dissociation of a trimethylphosphine ligand can be a prerequisite to create the necessary vacant site. nih.gov
Agostic Interactions: The formation of an agostic interaction between the β-C-H bond and the palladium center stabilizes the transition state. researchgate.net
Electronic Effects: Electron-donating ligands like trimethylphosphine increase the electron density on the palladium center, which can facilitate the C-H bond cleavage. However, they can also strengthen the Pd-P bond, making ligand dissociation more difficult.
In some systems, β-hydrogen elimination is the rate-determining step, as supported by primary kinetic isotope effects. sci-hub.box The choice of ligand can create a preference between β-hydride and β-heteroatom elimination, providing a tool to control the reaction outcome. researchgate.net For instance, bulky ligands that favor a monophosphine pathway tend to promote β-hydride elimination due to the readily available coordination site on the palladium intermediate. researchgate.net
Olefin and Alkyne Insertion Reactions into Palladium-Carbon Bonds
The migratory insertion of unsaturated molecules like olefins and alkynes into palladium-carbon (Pd-C) bonds is a cornerstone of palladium catalysis, enabling the formation of new carbon-carbon bonds. Trimethylphosphine ligands play a critical role in modulating the reactivity of the palladium center and influencing the outcome of these insertion reactions.
The insertion process generally requires the coordination of the unsaturated substrate to the palladium complex, followed by the migration of an alkyl or aryl group from the palladium to one of the carbons of the coordinated π-system. mdpi.com This step typically requires a vacant coordination site on the palladium complex, similar to β-hydrogen elimination.
Studies have shown that cationic palladium complexes exhibit significantly higher reactivity towards olefin insertion compared to their neutral counterparts. researchgate.netoup.com The generation of a cationic center, often achieved by removing a halide ligand with a silver salt, makes the palladium more electrophilic and enhances its ability to coordinate with the electron-rich π-system of the olefin or alkyne. researchgate.net
Mechanistic Insights into Insertion Reactions:
Cationic Intermediates: The conversion of a neutral complex like trans-[PdBr(Ph)(PMe₃)₂] to a cationic, solvent-coordinated species such as trans-[PdPh(solvent)(PMe₃)₂]⁺ dramatically increases the rate of olefin insertion. researchgate.net
Ligand Dissociation: Kinetic studies have indicated that the insertion of olefins like methyl acrylate (B77674) is first-order in the palladium complex and can be inhibited by the addition of coordinating species like pyridine, suggesting that the generation of a vacant site is crucial for the insertion to occur. researchgate.net
Sequential Insertions: Palladium-trimethylphosphine systems can facilitate the sequential insertion of different unsaturated molecules. For example, processes involving the alternating insertion of isocyanides and alkynes into Pd-C bonds have been developed. rsc.org Similarly, sequential insertions of alkynes and alkenes into the Pd-C bond of palladacycles can lead to the formation of enlarged ring systems or functionalized organic molecules after subsequent reactions. nih.gov
The nature of the unsaturated substrate is also critical. While simple olefins may require highly reactive cationic complexes to undergo insertion, activated olefins like methyl acrylate are more readily inserted. researchgate.net In the case of alkynes, insertion into a Pd-aryl bond can be followed by further insertions, leading to cyclization and the formation of complex organic structures. researchgate.net
Generation and Enhanced Reactivity of Cationic Palladium Species with Trimethylphosphine
The generation of cationic palladium complexes is a key strategy for enhancing their catalytic activity. By removing an anionic ligand (e.g., halide) or a neutral ligand (e.g., phosphine), a vacant coordination site is created, and the palladium center becomes more electrophilic. This heightened electrophilicity makes the complex more susceptible to coordination by and insertion of π-unsaturated substrates like olefins, alkynes, and carbon monoxide. researchgate.netresearchgate.net
A common method for generating cationic species involves treating a neutral monoorganopalladium(II) halide complex, such as trans-[PdR(X)(PMe₃)₂], with a silver salt like silver tetrafluoroborate (B81430) (AgBF₄). researchgate.netresearchgate.net The silver cation abstracts the halide ligand (X⁻) to form an insoluble silver halide, leaving a solvent-coordinated cationic palladium complex, [PdR(s)(PMe₃)₂]⁺. researchgate.net
Table 1: Generation and Reactivity of Cationic Palladium-Trimethylphosphine Complexes
| Precursor Complex | Reagent | Generated Cationic Species | Enhanced Reactivity | Reference |
|---|---|---|---|---|
| trans-[PdR(X)(PMe₃)₂] | AgBF₄ | trans-[PdR(s)(PMe₃)₂]⁺BF₄⁻ | Much higher reactivity for CO and olefin insertion. | researchgate.net, researchgate.net |
| trans-[PdR(s)(PMe₃)₂]⁺ | AgBF₄ (excess) | cis-[PdR(PMe₃)(s)₂]⁺ | Even greater reactivity for CO insertion. | researchgate.net |
| trans-[PdBr(Ph)(PMe₃)₂] | AgBF₄ | trans-[PdPh(s)(PMe₃)₂]⁺ | Phenylates olefins via insertion and β-H elimination. | researchgate.net |
Further reactivity enhancement can be achieved by removing a phosphine ligand. Treatment of a cationic bis(phosphine) complex with an additional equivalent of a silver salt can lead to the formation of a cationic mono(phosphine) complex, such as cis-[PdR(PMe₃)(s)₂]⁺. researchgate.net These mono(phosphine) species are often even more reactive towards insertion reactions than their bis(phosphine) counterparts due to the presence of more available coordination sites. researchgate.netresearchgate.net
The enhanced reactivity of these cationic species is a dominant factor in several catalytic processes:
CO Insertion: Cationic complexes show dramatically increased rates of carbon monoxide insertion into Pd-C bonds compared to neutral precursors. researchgate.netresearchgate.net
Olefin Insertion: The barrier to olefin coordination and subsequent insertion is significantly lowered in cationic complexes. researchgate.netoup.com
β-Hydrogen Elimination: The generation of a vacant site at a cationic palladium center is a key factor in promoting β-hydrogen elimination from alkylpalladium complexes. researchgate.net
These findings underscore the importance of creating a cationic, coordinatively unsaturated palladium center to facilitate key steps in catalytic cycles.
Mechanistic Pathways for the Formation and Reactivity of Allenylidene Complexes
Palladium allenylidene complexes, featuring a [Pd=C=C=CR₂] moiety, are a fascinating class of organometallic compounds. The formation of stable palladium allenylidene complexes supported by phosphine ligands has been achieved through multi-step synthetic pathways.
A primary route involves the use of propiolamides or bromoalkynes as the three-carbon source. d-nb.infod-nb.info The general mechanism proceeds as follows:
Oxidative Addition: A zerovalent palladium complex, such as [Pd(PPh₃)₄], reacts with a terminal bromoalkyne (Br-C≡C-C(O)NR₂) via oxidative addition to form a trans-alkynylbromopalladium(II) complex. d-nb.info
Ligand Exchange (Optional): The initial phosphine ligands (e.g., triphenylphosphine) can be exchanged for others, like triisopropylphosphine, to modify the steric and electronic properties of the complex. d-nb.info
Alkylation/Allenylidene Formation: The crucial step is the reaction of the alkynylpalladium(II) complex with an alkylating agent, such as methyl triflate (MeOTf) or trimethyloxonium (B1219515) tetrafluoroborate ([Me₃O]BF₄). The alkylating agent attacks the oxygen atom of the amide group on the alkynyl ligand, which induces a rearrangement to form the cationic allenylidene ligand. d-nb.infod-nb.info
This process yields stable, cationic palladium allenylidene complexes. d-nb.info An alternative method involves the transmetalation of an alkynyl ligand from a silver acetylide to a palladium(II) dichloride complex, followed by alkylation to yield the dicationic bis(allenylidene) complex. d-nb.info These complexes are typically characterized by a trans arrangement of the phosphine ligands. d-nb.info
The reactivity of these complexes is still an area of active research, but their unique electronic structure makes them interesting candidates for further functionalization and as intermediates in catalysis. Some have been shown to exhibit interesting photophysical properties, such as metal-metal-to-ligand charge transfer (MMLCT) phosphorescence, particularly in cyclometalated N-heterocyclic carbene derivatives. rsc.org
Influence of Reaction Conditions on Mechanistic Pathways
Solvent Effects on Catalytic Cycles, Intermediate Stability, and Reaction Rates
The choice of solvent is a critical parameter in palladium-catalyzed reactions, capable of profoundly influencing reaction rates, selectivity, and even the nature of the active catalytic species. whiterose.ac.uk Solvents can interact with the catalyst and intermediates through coordination, polarity effects, and the ability to dissolve ionic species, thereby altering the energy profile of the catalytic cycle. whiterose.ac.ukhes-so.ch
Table 2: Influence of Solvent Properties on Palladium-Trimethylphosphine Catalysis
| Solvent Property | Effect | Example | Reference |
|---|---|---|---|
| Polarity | Can stabilize charged intermediates and transition states. Can influence the dominant active species (neutral vs. anionic). | In Suzuki reactions, polar solvents can favor an anionic catalytic species, [PdLX]⁻, leading to different selectivities compared to non-polar solvents where a neutral [PdL] species dominates. | ethz.ch |
| Coordinating Ability | Coordinating solvents (e.g., DMF, THF, acetonitrile) can act as ligands, stabilizing the catalyst but also potentially competing with substrates for coordination sites. | DMF can act as a ligand and also participate in the reduction of Pd(II) to Pd(0). Ethers like THF stabilize reactive organometallics through electron donation. | whiterose.ac.uk, rsc.org |
| Protic vs. Aprotic | Protic solvents (e.g., alcohols) can participate in catalyst formation (reduction of Pd(II)) and influence the activity of bases. | Primary alcohols can act as reducing agents for Pd(II) pre-catalysts. Suzuki reactions are often effective in aqueous dipolar aprotic solvents. | rsc.org, whiterose.ac.uk |
| Water Content | The water/solvent ratio can significantly impact reaction performance, likely by affecting the solubility and activity of the base. | In a Pd/C catalyzed Suzuki reaction, increasing the aqueous phase in a THF/water system improved conversion, possibly by enhancing base activity. | hes-so.ch |
In the context of palladium-trimethylphosphine systems, polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. rsc.org DMF, being highly polar, is effective at dissolving inorganic salts and stabilizing charged species, which is particularly relevant for reactions involving cationic intermediates or anionic catalysts. whiterose.ac.uk However, its coordinating nature can also inhibit steps that require ligand dissociation. rsc.org
The solvent can also play a direct role in the formation of the active Pd(0) catalyst from Pd(II) precursors. For instance, amide solvents like DMF can be oxidized by Pd(II), leading to its reduction. whiterose.ac.uk This highlights that the solvent is not merely an inert medium but an active participant in the catalytic cycle. The stability of key intermediates is highly solvent-dependent; a coordinating solvent might stabilize a coordinatively unsaturated species, preventing its decomposition but also potentially lowering its reactivity. whiterose.ac.uk
Role of Counterions and Anionic Intermediates in Catalysis
While much focus is placed on the neutral or cationic components of a catalytic cycle, the role of anions and anionic intermediates is equally crucial. Mechanistic investigations have revealed that anions, whether from the palladium precursor (e.g., acetate (B1210297), chloride) or added salts, are often not mere spectators. uwindsor.canih.gov
It has been established that the true catalytic species in many cross-coupling reactions is not the coordinatively unsaturated 14-electron complex Pd⁰L₂ (where L = phosphine), but rather a tricoordinated anionic complex, such as [Pd⁰L₂(X)]⁻ (X = Cl, OAc). uwindsor.canih.gov These anionic species are formed by the coordination of an anion to the Pd(0) center.
The dual role of anions is significant:
Formation of Active Catalyst: Anions like acetate can remain coordinated to the palladium center after the reduction of a Pd(II) precursor (e.g., Pd(OAc)₂), forming the reactive anionic Pd(0) species. uwindsor.caresearchgate.net
Influence on Oxidative Addition: The nature of the anion ligated to the Pd(0) center affects the kinetics of the oxidative addition step. uwindsor.canih.gov
Structure of Intermediates: Following oxidative addition, the anion can remain in the coordination sphere, leading to the formation of pentacoordinated anionic arylpalladium(II) complexes, such as [ArPdI(X)L₂]⁻, instead of the traditionally postulated four-coordinate neutral species. uwindsor.canih.gov
The presence of different counterions can therefore direct the reaction through different mechanistic pathways. For example, in the reduction of Pd(II) precursors in the presence of triphenylphosphine (B44618), the combination of a chloride counterion with bases like K₂CO₃ can effectively prevent phosphine oxidation, a common side reaction. rsc.org Furthermore, in catalytic systems involving arylsilanolates, the transmetalation step has been shown to proceed through two distinct pathways: a neutral pathway and an anionic pathway, with the latter dominating in the presence of free silanolate, which forms an anionic pentacoordinate siliconate intermediate. acs.org This demonstrates that anionic intermediates, formed through the interaction of reagents or additives with the palladium complex, can open up lower-energy reaction pathways.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of palladium;trimethylphosphane complexes in solution. The versatility of NMR allows for the direct observation of magnetically active nuclei such as ¹H, ¹³C, and ³¹P, providing a wealth of structural and dynamic information. researchgate.netnih.gov
¹H, ¹³C, and ³¹P NMR spectroscopy are routinely employed to determine the structure and bonding in this compound complexes. researchgate.netmagritek.com The chemical shifts, coupling constants, and signal multiplicities observed in the spectra offer a detailed picture of the coordination environment around the palladium center.
¹H NMR: The proton NMR spectra of trimethylphosphine (B1194731) ligands coordinated to palladium typically show a characteristic signal for the methyl protons. The chemical shift and multiplicity of this signal can be influenced by the coordination number and geometry of the palladium center. For instance, the methyl resonance in some complexes appears as a doublet with a broad central peak. rsc.org
¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the trimethylphosphine ligands. The chemical shifts of the methyl carbons are sensitive to the electronic environment and can be used to probe the nature of the palladium-phosphorus bond. researchgate.netmagritek.com
Beyond static structural characterization, NMR spectroscopy is a powerful tool for monitoring reactions involving this compound complexes in real-time. up.ac.za By acquiring spectra at various time intervals, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. acs.org This provides crucial mechanistic insights into catalytic cycles.
For example, time-dependent ³¹P NMR spectroscopy can be used to follow the progress of a reaction and identify the catalyst's resting state. acs.orgacs.org In studies of related phosphine (B1218219) complexes, variable-temperature NMR experiments have been employed to investigate dynamic processes such as ligand exchange. rsc.org The changes in chemical shifts and line shapes with temperature can provide quantitative information about the energetics of these processes. rsc.org The observation of transient species by NMR can help to confirm or refute proposed reaction mechanisms. For instance, the detection of specific intermediates can support a particular catalytic cycle. semanticscholar.org
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information to NMR, offering insights into the bonding and electronic structure of this compound complexes.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the coordination of trimethylphosphine to a palladium center. numberanalytics.com The vibrational frequencies of the P-C bonds and the methyl groups of the trimethylphosphine ligand are sensitive to coordination. acs.org When trimethylphosphine binds to palladium, changes in the infrared spectrum, such as shifts in the positions and intensities of characteristic absorption bands, can be observed. This allows for the confirmation of ligand coordination and can provide information about the nature of the metal-ligand bond. yok.gov.truwc.ac.za FTIR has been used to study palladium;trimethylphosphine carbonyl clusters, providing information about the coordination environment. acs.org
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound complexes. numberanalytics.com The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the complex. ethz.ch
For palladium complexes, the observed absorptions can often be assigned to specific types of electronic transitions, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands. researchgate.net The energies and intensities of these transitions are influenced by the geometry of the complex and the nature of the ligands. nih.gov While detailed UV-Vis studies specifically on simple this compound complexes are not extensively reported in the provided context, the technique is generally applicable to palladium complexes to probe their electronic properties. researchgate.netrsc.org
Mass Spectrometry for Detection and Identification of Reaction Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique that has emerged as a powerful tool for the detection and characterization of transient and low-concentration intermediates in reactions involving this compound complexes. nih.gov Electrospray ionization (ESI) is a particularly soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase for mass analysis. diva-portal.org
By using ESI-MS, researchers can directly observe and identify the mass-to-charge ratio of proposed intermediates in a catalytic cycle. d-nb.info This has been instrumental in providing evidence for the existence of fleeting species that are difficult to detect by other spectroscopic methods. semanticscholar.org For instance, ESI-MS has been used to detect palladium-containing cationic reaction intermediates in catalytic reactions. diva-portal.org The ability to identify these intermediates provides direct support for proposed mechanistic pathways. nih.govd-nb.info
**Compound Name
Catalytic Applications of Trimethylphosphine Palladium Complexes in Organic Synthesis
Carbon-Carbon (C-C) Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Trimethylphosphine (B1194731) palladium complexes have proven to be particularly adept at catalyzing a variety of these crucial transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. The use of trimethylphosphine and other trialkylphosphine ligands has been instrumental in advancing the scope and efficiency of these reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or triflates. nih.gov While traditionally employing triarylphosphine ligands, the use of bulky trialkylphosphines has expanded the reaction's scope to include less reactive aryl chlorides. nih.gov For instance, immobilized tetrakis(triphenylphosphine)palladium(0) has been effectively used in Suzuki-Miyaura reactions under flow conditions. rsc.orgrsc.org The choice of phosphine (B1218219) ligand can significantly impact the catalyst's stability and activity. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Palladium complexes with phosphine ligands are commonly used as catalysts. wikipedia.orgnih.gov The ligand's role is crucial in stabilizing the active palladium(0) species and influencing the reaction's regioselectivity. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The catalytic system typically involves a palladium-phosphine complex and a copper(I) co-catalyst. organic-chemistry.org However, copper-free conditions have been developed using specific palladium-phosphine ligand combinations, such as Pd₂(dba)₃/P(tBu)₃. researchgate.net The structure of the palladium complex can involve trans phosphine ligands. iucr.org
Stille Reaction: The Stille reaction couples organotin compounds with organic halides. wikipedia.org Palladium catalysts bearing phosphine ligands are highly effective for this transformation, even with unactivated aryl chlorides. nih.gov The reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
Negishi Coupling: This reaction utilizes organozinc reagents to couple with organic halides. wikipedia.org It is a versatile method for forming C-C bonds and is compatible with numerous functional groups. nih.gov Palladium complexes with phosphine ligands are often the catalysts of choice. nih.govrsc.org
Kumada Coupling: As one of the earliest cross-coupling reactions, the Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by palladium or nickel complexes with phosphine ligands. organic-chemistry.orgwikipedia.orgjk-sci.comslideshare.net
Hiyama Coupling: The Hiyama coupling utilizes organosilanes as coupling partners with organic halides. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and often requires an activating agent like a fluoride (B91410) source. organic-chemistry.orgthieme-connect.com Palladium on carbon, in conjunction with a phosphine ligand, has also been shown to be an effective catalyst. thieme-connect.com The choice of phosphine ligand can influence the efficiency of the reaction with different aryl halides. mdpi.comresearchgate.net
Table 1: Overview of Cross-Coupling Reactions Catalyzed by Palladium-Phosphine Complexes
| Reaction | Organometallic Reagent | Electrophile | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | Mild conditions, high functional group tolerance. nih.gov |
| Heck | Alkene | Unsaturated Halide | Forms substituted alkenes. wikipedia.org |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Synthesis of enynes and arylalkynes. organic-chemistry.orglibretexts.org |
| Stille | Organotin | Organic Halide | Tolerates a wide variety of functional groups. nih.gov |
| Negishi | Organozinc | Organic Halide | High functional group compatibility. nih.gov |
| Kumada | Grignard Reagent | Organic Halide | One of the first cross-coupling reactions developed. organic-chemistry.orgwikipedia.org |
| Hiyama | Organosilane | Organic Halide | Requires an activator for the organosilane. wikipedia.orgorganic-chemistry.org |
Palladium-catalyzed carbonylation reactions provide a direct route to carboxylic acid derivatives such as esters and amides. In these reactions, carbon monoxide is inserted into an organic halide or triflate, followed by trapping with an alcohol or amine. Trimethylphosphine palladium complexes can facilitate these transformations, offering a valuable method for the synthesis of these important functional groups.
Palladium catalysts, including those with trimethylphosphine ligands, are effective in promoting cyclization reactions to form various ring systems. These reactions can proceed through various mechanisms, including intramolecular Heck-type reactions or the cyclization of enynes. The nature of the phosphine ligand can influence the efficiency and selectivity of these cyclization processes.
Carbon-Heteroatom (C-X) Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)
The formation of carbon-heteroatom bonds is another area where palladium catalysis has had a significant impact. The Buchwald-Hartwig amination, in particular, has become a premier method for the synthesis of arylamines. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The development of bulky, electron-rich phosphine ligands, including trialkylphosphines, has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgresearchgate.netrsc.org The ligands play a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com
Hydrogenation and Dehydrogenation Applications
While palladium is well-known for its role in hydrogenation catalysis, the use of specific phosphine ligands can modulate its activity and selectivity. Trimethylphosphine palladium complexes can be employed in certain hydrogenation and dehydrogenation reactions. The electronic properties of the phosphine ligand can influence the interaction of the palladium center with hydrogen and the substrate, thereby affecting the catalytic performance. For instance, modifying palladium nanoparticles with triphenylphosphine (B44618) has been shown to improve both the activity and chemoselectivity in the hydrogenation of certain substrates. acs.org
Scope, Efficiency, and Selectivity in Diverse Synthetic Transformations
The choice of the phosphine ligand is a critical parameter that dictates the scope, efficiency, and selectivity of palladium-catalyzed reactions. fishersci.ca Electron-rich and sterically bulky ligands, such as trialkylphosphines, generally enhance the catalytic activity of palladium, enabling the use of less reactive substrates like aryl chlorides and allowing reactions to proceed at lower temperatures. nih.govnih.gov The steric bulk of the ligand can also influence the regioselectivity and stereoselectivity of the reaction. The versatility of palladium-phosphine catalyst systems allows for a broad range of functional groups to be tolerated, making them invaluable tools in modern organic synthesis. mdpi.comheraeus-precious-metals.com
Q & A
Q. What are the optimal synthetic conditions for palladium-trimethylphosphane (Pd-PMe₃) complexes, and how do solvent choices influence product yield?
Methodological Answer: Pd-PMe₃ complexes are typically synthesized via ligand substitution or redox reactions. For example, [Cu₄(Mes)₄(PMe₃)₂] was prepared by reacting copper(I) mesityl with trimethylphosphane in tetrahydrofuran (THF) at room temperature for 3 days, monitored by thin-layer chromatography . THF is preferred due to its moderate polarity and ability to stabilize intermediates. Alternative solvents (e.g., toluene, dichloromethane) may alter reaction kinetics or ligand coordination modes. Yield optimization requires balancing reaction time, temperature (often 20–60°C), and stoichiometric ratios of Pd precursors to PMe₃ (typically 1:1 to 1:2). Post-synthesis, triethylammonium chloride byproducts are removed via filtration, and pure products are isolated via column chromatography .
Q. How can researchers characterize the coordination geometry and electronic structure of Pd-PMe₃ complexes?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., Pd–P distances ~2.3–2.5 Å) and coordination symmetry (e.g., distorted trigonal-planar vs. linear geometries) .
- NMR spectroscopy : ³¹P NMR identifies phosphane ligand environments (e.g., δ ~-10 to 0 ppm for PMe₃ in Pd complexes).
- IR spectroscopy : Detects PMe₃ vibrational modes (e.g., P–C stretches ~750–800 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, P, Pd percentages). Cross-referencing these techniques ensures accurate structural assignments .
Advanced Research Questions
Q. What factors determine the catalytic activity of Pd-PMe₃ complexes in hydrogenation reactions, and how can selectivity toward olefins be enhanced?
Methodological Answer: Catalytic performance depends on:
- Ligand effects : PMe₃’s strong σ-donor ability increases electron density at Pd, favoring substrate adsorption. However, bulky ligands may sterically hinder undesired over-hydrogenation .
- Nanoparticle morphology : TEM and XPS reveal that pre-modified Pd catalysts (e.g., supported on PAF-NH₂) exhibit smaller nanoparticle sizes (2–5 nm) and uniform dispersion, enhancing selectivity for olefins (up to 90%) .
- Additive effects : Co-catalysts (e.g., quinoline) suppress side reactions by poisoning active sites responsible for alkene hydrogenation. Controlled experiments with/without additives isolate these effects .
Q. How do environmental conditions (e.g., moisture, oxygen) impact the stability of Pd-PMe₃ complexes, and what mitigation strategies are effective?
Methodological Answer:
- Hydrolysis : PMe₃ ligands are susceptible to hydrolysis in humid environments, forming phosphine oxides and degrading Pd complexes. Stability tests under inert atmospheres (Ar/glovebox) and anhydrous solvents (e.g., dried THF) are critical .
- Oxidation : Pd(0) complexes oxidize to Pd(II) in air. XPS confirms oxidation states (e.g., Pd 3d₅/₂ peaks at ~335 eV for Pd(0) vs. ~337 eV for Pd(II)). Antioxidants (e.g., BHT) or Schlenk-line techniques mitigate this .
- Thermal stability : TGA/DSC identifies decomposition thresholds (e.g., >150°C for [Cu₄(Mes)₄(PMe₃)₂]) .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported catalytic efficiencies of Pd-PMe₃ complexes across studies?
Methodological Answer:
- Variable control : Standardize reaction parameters (temperature, solvent purity, Pd dispersion) and characterize batch-to-batch variations in precursor synthesis .
- Comparative benchmarking : Use model reactions (e.g., phenylacetylene semihydrogenation) to compare turnover frequencies (TOFs) under identical conditions.
- Advanced characterization : EXAFS and DFT calculations clarify subtle structural differences (e.g., Pd–P bond strength variations) that impact activity .
Q. What protocols ensure reproducibility in synthesizing air-sensitive Pd-PMe₃ complexes?
Methodological Answer:
- Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and handling.
- Ligand purification : Distill PMe₃ under nitrogen to remove oxidized byproducts .
- Stoichiometric validation : Titrate Pd precursors via ICP-OES to confirm concentrations pre-reaction .
Safety and Compliance
Q. What safety protocols are essential when handling trimethylphosphane in Pd complex synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of PMe₃ vapors (toxic, pyrophoric).
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Emergency measures : Maintain CO₂ fire extinguishers and neutralize spills with copper sulfate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
